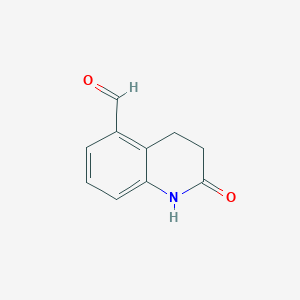

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

Description

Contextual Significance of the Tetrahydroquinoline Scaffold in Organic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) core is a prominent structural motif found in a multitude of natural products and synthetic pharmaceuticals. This scaffold is a partially saturated derivative of quinoline (B57606) and its presence in a molecule can impart significant biological activity.

Tetrahydroquinolines have long been recognized as important targets for chemists due to their widespread presence in medicinal agents and natural products. nih.gov The development of efficient synthetic routes to this scaffold is an active area of research, with methods like domino reactions proving valuable for creating diverse substitution patterns. nih.gov This structural framework is a key component in various pharmaceuticals, including antiarrhythmic drugs, schistosomicides, and antiviral antibiotics. nih.gov The versatility of the tetrahydroquinoline scaffold makes it a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Overview of Heterocyclic Aldehydes in Modern Synthetic Methodologies

Heterocyclic aldehydes are a class of organic compounds that feature an aldehyde group attached to a heterocyclic ring. This functional group is highly versatile and serves as a crucial building block in the synthesis of more complex molecules. The aldehyde group can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a valuable handle for molecular elaboration.

The development of synthetic methods for dihydroquinolin-2(1H)-ones, a class of compounds structurally related to the title compound, highlights the importance of these heterocyclic systems. mdpi.com Various catalytic annulation strategies have been developed to construct this core structure, indicating the ongoing interest in these molecules. mdpi.com

Research Objectives and Academic Scope for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

Given the established importance of the tetrahydroquinoline scaffold and the synthetic utility of heterocyclic aldehydes, the research objectives for this compound can be inferred. A primary objective would be the development of an efficient and scalable synthesis of this molecule. Characterization of its physical and spectroscopic properties would be a necessary subsequent step.

Further research would likely explore the reactivity of the aldehyde group in various chemical transformations. This could involve its use as a precursor for the synthesis of a library of derivatives, which could then be screened for potential biological activity. The combination of the established biological relevance of the tetrahydroquinoline core with the synthetic versatility of the aldehyde functional group suggests that this compound is a compound with significant potential for further academic and industrial investigation.

As there is no specific experimental data available in the reviewed literature for this compound, data tables for its synthesis, properties, and reactions cannot be provided at this time.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-3,6H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVBSNFJWXQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Reactions of the Aldehyde Functionality

The aldehyde group at the 5-position of the quinoline (B57606) ring is a versatile functional handle for various chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Commonly employed oxidizing agents for this purpose include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). The reaction typically proceeds in high yield under appropriate conditions.

Table 1: Oxidation of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| KMnO4 | Acetone/Water | 0 - 25 | High | General literature |

| Jones Reagent | Acetone | 0 - 25 | High | General literature |

| Ag2O | Ethanol/Water | 25 - 80 | Good to High | General literature |

Reduction Reactions to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. pharmaguideline.comlibretexts.org For more resistant substrates, the more powerful reducing agent, lithium aluminum hydride (LiAlH4), can be employed in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). pharmaguideline.comlibretexts.orgchemistrysteps.com

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| NaBH4 | Methanol | 0 - 25 | (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)methanol | High |

| LiAlH4 | THF | 0 - 25 | (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)methanol | High |

Condensation Reactions with Nucleophiles

The aldehyde group readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds, in what is known as the Knoevenagel condensation. mychemblog.compurechemistry.orgresearchgate.netsphinxsai.comresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and results in the formation of a new carbon-carbon double bond. mychemblog.comsphinxsai.com

For instance, reaction with malononitrile would yield 2-((2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)methylene)malononitrile, while reaction with ethyl cyanoacetate would produce ethyl 2-cyano-3-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acrylate. These reactions are valuable for extending the carbon framework and introducing new functional groups.

Another important condensation reaction is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.comudel.edulumenlearning.compressbooks.pub This reaction is highly versatile and allows for the stereoselective synthesis of alkenes. The nature of the substituents on the ylide determines the geometry of the resulting double bond.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon-based nucleophiles that add to the aldehyde to form secondary alcohols after an aqueous workup. nih.govresearchgate.netacs.org For example, reaction with methylmagnesium bromide would yield 1-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)ethanol.

Transformations Involving the Lactam Moiety (2-oxo group)

The lactam functionality, a cyclic amide, within the tetrahydroquinoline ring also offers opportunities for chemical modification. The nitrogen atom of the lactam can be alkylated under basic conditions using an appropriate alkyl halide. acs.orgnih.gov For example, treatment with sodium hydride followed by methyl iodide would introduce a methyl group on the nitrogen, forming 1-methyl-1,2,3,4-tetrahydroquinolin-2-one-5-carbaldehyde.

The carbonyl group of the lactam can be reduced, typically using a strong reducing agent like lithium aluminum hydride, to the corresponding cyclic amine, 1,2,3,4-tetrahydroquinoline-5-carbaldehyde. This reduction converts the amide to an amine. Furthermore, the lactam can undergo hydrolysis under acidic or basic conditions to open the heterocyclic ring, yielding an amino acid derivative.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The benzene (B151609) ring of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the alkyl portion of the fused heterocyclic ring and the lactam moiety, will influence the position of substitution. The amide group is generally an ortho-, para-director and an activating group, while the alkyl group is also an ortho-, para-director and activating.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. Studies on the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline have shown that substitution occurs at the 6- and 7-positions. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. wikipedia.orgyoutube.comyoutube.com

Due to the electron-rich nature of the aromatic ring, nucleophilic aromatic substitution is generally less facile unless the ring is substituted with strong electron-withdrawing groups.

Derivatization to Novel Heterocyclic and Polycyclic Structures

The strategic positioning of the aldehyde group at the C-5 position of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold provides a versatile anchor for the construction of novel fused heterocyclic and polycyclic systems. This derivatization is primarily achieved through annelation reactions, where the aldehyde functionality participates in cyclization with various reagents to build additional rings onto the core structure.

Fused Ring Systems and Annelation Reactions

Annelation reactions involving the 5-carbaldehyde group are instrumental in creating tetracyclic and pentacyclic structures with potential pharmacological significance. These reactions often proceed through initial condensation, followed by an intramolecular cyclization step.

One prominent strategy involves the condensation of this compound with compounds containing active methylene groups, followed by cyclization to yield fused systems. For instance, reaction with malononitrile or ethyl cyanoacetate in the presence of a base can lead to the formation of a pyrano[3,2-c]quinoline ring system.

Another key approach is the construction of fused nitrogen-containing heterocycles. The reaction with hydrazine derivatives can be employed to synthesize pyrazolo[4,3-c]quinolin-4(5H)-ones. Similarly, condensation with hydroxylamine can lead to the formation of isoxazolo[5,4-c]quinolin-4(5H)-one derivatives. Furthermore, multicomponent reactions offer an efficient pathway to complex fused structures. For example, a Biginelli-type reaction with urea or thiourea (B124793) and a β-ketoester could potentially yield pyrimido[5,4-c]quinoline derivatives.

The following table summarizes representative annelation reactions for the formation of fused ring systems.

| Reactant | Reaction Conditions | Fused Heterocyclic System |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Pyrazolo[4,3-c]quinolin-4(5H)-one |

| Hydroxylamine hydrochloride | Sodium acetate (B1210297), ethanol, reflux | Isoxazolo[5,4-c]quinolin-4(5H)-one |

| Urea, Ethyl acetoacetate | Acid catalyst (e.g., HCl), ethanol, reflux | Pyrimido[5,4-c]quinolin-4(5H)-one |

These annelation strategies significantly expand the chemical space around the 2-oxo-1,2,3,4-tetrahydroquinoline core, providing access to a diverse range of polycyclic compounds for further investigation.

Construction of Analogues with Varied Heterocyclic Moieties

Beyond fused systems, the aldehyde functionality of this compound serves as a key synthon for the introduction of various non-fused heterocyclic moieties. These derivatizations are typically achieved through condensation reactions with appropriate binucleophilic reagents, leading to the formation of a new heterocyclic ring attached at the C-5 position.

The synthesis of such analogues allows for the exploration of structure-activity relationships by modifying the nature and substitution pattern of the appended heterocycle. For instance, condensation with various substituted hydrazines can yield a library of pyrazole-substituted tetrahydroquinolines. Similarly, reaction with hydroxylamine can produce isoxazole-containing analogues.

Moreover, multicomponent reactions provide a powerful tool for the one-pot synthesis of complex heterocyclic-substituted tetrahydroquinolines. Domino reactions, in particular, have been effectively utilized to generate diverse substitution patterns on the tetrahydroquinoline nucleus. nih.gov

The table below illustrates the synthesis of analogues with different heterocyclic moieties.

| Reagent(s) | Reaction Type | Resulting Heterocyclic Moiety |

|---|---|---|

| Substituted hydrazines | Condensation | Pyrazole |

| Hydroxylamine | Condensation | Isoxazole |

| Guanidine | Cyclocondensation | Pyrimidine (B1678525) |

| Amidines | Cyclocondensation | Pyrimidine |

These derivatization strategies enable the systematic modification of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, facilitating the development of new chemical entities with tailored properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies were identified that performed Density Functional Theory (DFT) or ab initio calculations specifically on 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde.

Density Functional Theory (DFT) and Ab Initio Methodologies

Information not available.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Information not available.

Prediction of Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Hardness)

Information not available.

Conformational Analysis and Thermodynamic Stability

Information not available.

Molecular Dynamics Simulations for Conformational Space Exploration

No literature was found detailing molecular dynamics simulations for this compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the interaction of this compound with any biological targets were found in the searched literature.

Computational Elucidation of Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and chemical databases has revealed no specific computational studies focused on elucidating the reaction mechanisms and transition states for this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of related quinoline (B57606) and tetrahydroquinoline derivatives, published research detailing the mechanistic pathways, transition state geometries, and energy profiles for reactions specifically involving this compound is not available at this time.

Theoretical investigations on similar heterocyclic systems often provide valuable insights into reaction feasibility and selectivity. However, due to the strict focus of this article, a discussion of analogous compounds or general mechanistic principles without direct reference to the title compound is precluded. Therefore, detailed research findings and data tables concerning the computational elucidation of its reaction mechanisms cannot be presented.

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Solid-state NMR (ssNMR) spectroscopy would be an invaluable tool for determining the three-dimensional structure and conformational dynamics of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde in its crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment of each atom within the solid lattice.

Table 1: Potential Solid-State NMR Parameters for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Potential Structural Insights |

| ¹³C | 120-150 (aromatic), 170-180 (carbonyl), 190-200 (aldehyde), 20-50 (aliphatic) | Tautomeric form of the lactam, conformation of the dihydroquinoline ring, orientation of the carbaldehyde group. |

| ¹⁵N | 100-150 (amide) | Hydrogen bonding interactions involving the N-H group. |

| ¹H | 6-8 (aromatic, aldehyde), 2-4 (aliphatic), 8-10 (amide) | Proximity of protons, aiding in the determination of intermolecular packing. |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Conformational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Analysis of the vibrational spectra of this compound would offer significant insights into its functional groups, intermolecular interactions, and conformational isomers.

In the FTIR spectrum, characteristic stretching frequencies for the carbonyl groups (amide and aldehyde), the N-H bond, and C-H bonds would be prominent. Shifts in these vibrational frequencies, particularly the N-H and C=O stretching bands, can indicate the presence and strength of intermolecular hydrogen bonding within the crystal lattice. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the aromatic ring vibrations and the C-C backbone of the tetrahydroquinoline ring system.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Information Gained |

| N-H stretch | 3200-3400 | 3200-3400 | Presence and nature of hydrogen bonding. |

| C=O (amide) stretch | 1650-1680 | 1650-1680 | Electronic environment and hydrogen bonding of the lactam. |

| C=O (aldehyde) stretch | 1690-1715 | 1690-1715 | Conformational orientation of the carbaldehyde group. |

| C=C (aromatic) stretch | 1450-1600 | 1450-1600 | Substitution pattern and electronic structure of the benzene (B151609) ring. |

X-ray Crystallography for Absolute Configuration and Crystal Packing Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and torsion angles of this compound.

Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking. For chiral molecules, this method can be used to determine the absolute configuration of the stereocenters.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 105° | Dimensions of the repeating unit of the crystal lattice. |

| Hydrogen Bond (N-H···O=C) Distance | ~2.9 Å | Confirms and quantifies the strength of intermolecular hydrogen bonding. |

Chiroptical Spectroscopy for Enantiomeric Excess and Optical Purity Assessment

Assuming this compound can exist as enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assessing its enantiomeric excess and optical purity. These methods measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

The CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule, such as the aromatic ring and carbonyl groups. The sign and intensity of these bands are directly related to the absolute configuration of the chiral centers. ORD, on the other hand, measures the change in optical rotation as a function of wavelength.

Table 4: Potential Chiroptical Data for an Enantiomer of this compound

| Technique | Wavelength (nm) | Observed Signal | Interpretation |

| Circular Dichroism (CD) | 250-350 | Positive/Negative Cotton effects | Relates to the electronic transitions of the aromatic and carbonyl chromophores, indicative of absolute configuration. |

| Optical Rotatory Dispersion (ORD) | 589 (Sodium D-line) | Specific Rotation [α]D | Quantifies the optical rotation, which is proportional to the enantiomeric excess. |

Structure Activity Relationship Sar Elucidation for Biological Targets

Correlating Structural Modifications with Specific Mechanistic Biological Effects

The biological activity of derivatives of the 2-oxo-tetrahydroquinoline core can be significantly altered by modest chemical modifications. Structure-activity relationship studies reveal that the nature and position of substituents on the quinoline (B57606) ring system are critical determinants of potency and selectivity against various biological targets. nih.gov

For instance, in the context of anticancer activity, the introduction of different functional groups to the core structure has been shown to modulate antiproliferative effects. Research on related 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives demonstrated that substitutions on the amide nitrogen and the aromatic ring lead to remarkable changes in their potency against esophageal squamous cell carcinoma cell lines. nih.gov Similarly, linking the 2-oxo-quinoline scaffold to a 1,2,3-triazole moiety has produced compounds with significant antiproliferative and pro-apoptotic activity. mdpi.com

In the realm of enzyme inhibition, modifications to the 2-oxo-quinoline structure have yielded potent inhibitors of various enzymes. For example, a series of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which share a similar heterocyclic core, were evaluated as β-glucuronidase inhibitors. The position and electronic nature of substituents on a benzyl (B1604629) ring attached to the pyrimidine (B1678525) moiety were found to be crucial for inhibitory activity. nih.govsemanticscholar.org Specifically, compounds with electron-withdrawing groups like fluoro and chloro at the meta or para positions showed enhanced inhibitory potential. semanticscholar.org Another study on related dihydropyrimidinone (DHPM) derivatives targeting alpha1 receptors found that a piperazine (B1678402) ring attached to the core structure was key for increasing binding affinity.

The following table summarizes the observed effects of structural modifications on the biological activity of compounds related to 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde.

| Core Scaffold Modification | Substituent/Moiety | Position | Observed Biological Effect | Target/Assay |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-4-carboxamide | Various substituted amines | Amide Nitrogen | Altered antiproliferative activity | Esophageal cancer cell lines nih.gov |

| (2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole | Triazole linker connecting multiple quinolone units | Position 4 | Potent antiproliferative and pro-apoptotic activity | MCF-7 and Panc-1 cell lines mdpi.com |

| 2-Oxo-1,2,3,4-tetrahydropyrimidine | Fluoro-substituted benzyl ring | Para-position | Enhanced radical scavenging activity | Antioxidant assay semanticscholar.org |

| 2-Oxo-1,2,3,4-tetrahydropyrimidine | Chloro-substituted benzyl ring | Meta-position | Highest inhibitory potential for alpha-amylase | α-Amylase inhibition assay semanticscholar.org |

| 2-Oxo-1,2,3,4-tetrahydropyrimidine | Piperazine ring with SO2 bridge | - | Increased binding affinity for α1A receptor | Alpha1A receptor binding researchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | CH3O or CF3O group on phenyl ring | Para-position | Enhanced inhibitory activity against PDE4B | PDE4B inhibition assay nih.gov |

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of essential structural features required for a molecule to interact with a specific biological target. A pharmacophore model for derivatives of this compound would likely include several key features based on its inherent structure and the SAR of related compounds.

The essential pharmacophoric features would include:

A Hydrogen Bond Acceptor: The oxygen atom of the C5-carbaldehyde group is a prominent hydrogen bond acceptor.

A Hydrogen Bond Acceptor/Donor: The lactam moiety (the 2-oxo group and the adjacent NH group) provides both hydrogen bond acceptor (the carbonyl oxygen) and donor (the NH proton) capabilities, which are crucial for anchoring the ligand in a binding pocket.

An Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the tetrahydroquinoline system provides a large hydrophobic surface capable of engaging in van der Waals and pi-stacking interactions with nonpolar residues in the active site of a target protein.

Substitution Vectors: The aromatic ring and the nitrogen at position 1 are key points for substitution. Rational ligand design can exploit these positions to introduce moieties that can access additional binding pockets, improve selectivity, or enhance pharmacokinetic properties. For example, adding groups that can form further hydrogen bonds or hydrophobic interactions can significantly increase binding affinity.

The design of novel ligands based on this scaffold involves strategies like conformational restriction and bioisosteric replacement. nih.gov For instance, introducing rigid substituents can lock the molecule into a more favorable binding conformation, while replacing certain functional groups with bioisosteres can improve activity or metabolic stability. Studies on 1,2,3,4-tetrahydroisoquinoline derivatives as PDE4 inhibitors showed that adding rigid substituents at the C-3 position was favorable for subtype selectivity. nih.gov

Mechanistic Insights into Enzyme Inhibition and Receptor Binding

The 2-oxo-tetrahydroquinoline scaffold serves as a versatile framework for designing inhibitors of various enzymes and modulators of receptors. The mechanism of action is dictated by the specific interactions its functional groups form within the target's binding site.

Enzyme Inhibition: Derivatives of the related 2-oxo-quinoline structure have shown potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-glucuronidase. nih.govresearchgate.net In the case of AChE inhibition, the quinoline moiety can engage in pi-stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge, a common feature for many AChE inhibitors. The carbonyl oxygen and the aldehyde group can form critical hydrogen bonds with amino acid residues, orienting the inhibitor for optimal interaction. For β-glucuronidase inhibitors based on a 2-oxo-1,2,3,4-tetrahydropyrimidine skeleton, molecular docking studies suggest that various chemical moieties on the core structure play a role in binding, with specific substitutions leading to significantly enhanced potency. nih.gov

Receptor Binding: For receptor targets, such as the alpha1 adrenergic receptor, derivatives of similar heterocyclic structures have been developed as blockers. researchgate.net The mechanism involves the compound fitting into the receptor's binding pocket and establishing key interactions that prevent the binding of the natural ligand. SAR studies on dihydropyrimidinone derivatives indicated that a piperazine ring attached to the core scaffold was crucial for affinity. This suggests the piperazine moiety likely interacts with specific residues (e.g., aspartic acid) in the receptor, while the core heterocyclic structure provides the necessary orientation and additional binding contacts. researchgate.net The nitrogen atom in the tetrahydroquinoline ring, along with the oxo and carbaldehyde groups, can participate in a network of hydrogen bonds and electrostatic interactions that stabilize the ligand-receptor complex.

Applications and Emerging Research Areas

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The tetrahydroquinoline ring system is a foundational component for the construction of more complex molecular structures. Its inherent reactivity and stereochemical features are leveraged by chemists to synthesize a diverse array of compounds. The synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, highlights the utility of this type of scaffold. rsc.org Traditional methods like the Pictet–Spengler and Bischler–Nepieralski reactions, as well as modern approaches such as enyne metathesis and cycloaddition reactions, are employed to generate these complex derivatives. rsc.org The development of synthetic routes to various substituted tetrahydroquinolines and tetrahydroisoquinolines underscores their importance as intermediates for creating novel chemical entities with potential applications in various fields of chemistry. researchgate.netbath.ac.ukresearchgate.net

Scaffold for Rational Design of Pharmacologically Active Compounds

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, closely related to the tetrahydroquinoline core, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation stems from its recurring presence in a wide range of natural products and synthetic compounds that exhibit significant biological activities. nih.govrsc.org The rigid, three-dimensional structure of the scaffold allows for the precise orientation of functional groups, enabling them to interact effectively with biological targets like enzymes and receptors. This property makes it an ideal starting point for the rational design of new drugs. tandfonline.comnih.gov Numerous THIQ-based compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov

One of the most promising applications of the quinoline (B57606) and quinolone-based scaffolds is in the development of novel antibacterial agents that target bacterial enzymes essential for survival. DNA gyrase, a type II topoisomerase, is a well-validated target for antibiotics. nih.gov This enzyme, composed of GyrA and GyrB subunits, is crucial for DNA replication and repair in bacteria. nih.gov

Researchers have successfully designed potent inhibitors based on the 2-oxo-1,2-dihydroquinoline core that target the ATPase activity of the GyrB subunit. nih.gov By optimizing fragments of initial hit compounds, derivatives with significant inhibitory power have been identified. For instance, certain 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent activity against Escherichia coli DNA gyrase, with IC50 values in the nanomolar range. nih.gov This line of research aims to combat the growing problem of antibiotic resistance by creating new chemical classes of drugs that can overcome existing resistance mechanisms. nih.gov

Table 1: Activity of a 2-Oxo-1,2-dihydroquinoline Derivative against DNA Gyrase

| Compound Class | Target Enzyme | Test Organism | IC50 Value (μM) |

|---|

This interactive table summarizes the inhibitory activity of a key compound derivative. Data sourced from nih.gov

Beyond enzyme inhibition, the tetrahydroisoquinoline scaffold serves as a template for designing molecules that can modulate specific cellular signaling pathways, which are often dysregulated in diseases like cancer. nih.gov The nuclear factor-κB (NF-κB) signaling pathway, for example, is a critical regulator of genes involved in inflammation, cell proliferation, and apoptosis. nih.gov In many cancers, NF-κB is constitutively active, promoting tumor growth and survival. nih.gov

A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed and synthesized as potent anticancer agents that target this pathway. nih.gov Studies have shown that specific compounds can block the nuclear translocation of NF-κB in cancer cells. nih.gov This action prevents the transcription of target genes, leading to cytotoxic effects on the tumor cells. The ability to create structurally diverse libraries of these compounds enhances the potential for developing novel anticancer drugs that act on specific, well-defined molecular targets. nih.gov

Table 2: Effect of a Tetrahydroisoquinoline Derivative on a Cellular Pathway

| Compound | Cellular Pathway | Mechanism of Action | Target Cells |

|---|

This interactive table details the modulatory effect of a tetrahydroisoquinoline derivative. Data sourced from nih.gov

Exploration in Materials Science and Supramolecular Chemistry

While the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold and its analogs have been extensively studied for their biological properties, their application in materials science and supramolecular chemistry is a less explored frontier. The structural rigidity and potential for functionalization suggest that these molecules could be used as building blocks for creating novel supramolecular assemblies or functional materials. However, current research has predominantly focused on their medicinal chemistry applications, and their potential in these other areas remains largely theoretical and an open field for future investigation.

Potential in Organic Electronics and Photonic Applications

Similarly, the use of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde and related structures in the fields of organic electronics and photonics has not been significantly documented. The development of organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors often relies on molecules with specific electronic and photophysical properties, such as extended π-conjugated systems. While the aromatic quinoline core possesses some of these features, the tetrahydro- variant is non-aromatic in its saturated ring, which may limit its utility in these specific applications without further chemical modification. Future research could explore derivatization strategies to enhance these properties and unlock potential applications in electronic and photonic devices.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

A primary challenge in the study of novel compounds is the development of efficient and sustainable synthetic methodologies. Future research must prioritize the creation of routes to 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Domino and Tandem Reactions: Investigating one-pot cascade reactions could significantly improve synthetic efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. nih.gov Such strategies could involve sequences like reductive cyclization followed by functional group installation.

Catalytic Approaches: There is a substantial opportunity to explore novel metal-based and organocatalytic systems. For instance, developing photocatalytic methods using visible light could provide a green and efficient pathway for the core ring construction or functionalization. rsc.org The use of inexpensive and abundant metal catalysts, such as cobalt or iridium, for transfer hydrogenation or cyclization reactions also represents a promising avenue. organic-chemistry.org

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety. This is particularly relevant for potentially exothermic or hazardous reaction steps.

Electrochemical Synthesis: Leveraging electrochemistry offers a reagent-free method for oxidation or reduction steps, potentially providing a sustainable alternative to traditional chemical reagents for constructing the tetrahydroquinoline core or introducing functional groups. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Domino/Tandem Reactions | High atom economy, reduced waste, fewer operational steps. nih.gov | Requires careful design of substrates and optimization of complex reaction cascades. |

| Photocatalysis | Uses visible light as a renewable energy source, mild reaction conditions. rsc.org | Identification of suitable photocatalysts and optimization of light-induced reaction pathways. |

| Flow Chemistry | Enhanced safety, scalability, and product purity; precise reaction control. | Requires specialized equipment and optimization of flow parameters. |

| Electrosynthesis | Avoids stoichiometric chemical oxidants/reductants, high selectivity. rsc.org | Development of selective electrode materials and optimization of reaction conditions. |

Comprehensive Mechanistic Studies of Biological Interactions at the Molecular Level

To unlock the full therapeutic potential of this compound, a profound understanding of its interactions with biological targets at the molecular level is essential. The presence of a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl (oxo) group, and a potentially reactive carbaldehyde group suggests multiple possible modes of interaction.

Future mechanistic research should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify specific protein targets within cancer cells or pathogens. The quinolinone core is known to be present in various bioactive agents, suggesting a broad range of potential targets. mdpi.comresearchgate.net

Structural Biology: Utilizing X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of the compound bound to its biological target(s). This would provide invaluable, high-resolution insights into the specific binding mode, revealing key hydrogen bonds, hydrophobic interactions, and potential covalent linkages formed by the aldehyde group.

Biophysical and Biochemical Assays: Quantifying the binding affinity (e.g., via Surface Plasmon Resonance) and inhibitory potency (enzyme kinetics) of the compound and its derivatives. These studies are crucial for establishing a clear structure-activity relationship (SAR).

Mechanism of Action Studies: Investigating how target binding translates into a cellular effect. For example, if the compound targets an enzyme like dihydrofolate reductase (DHFR) or a cyclin-dependent kinase (CDK2), downstream assays would be needed to confirm the inhibition of the relevant signaling pathways. nih.gov This includes analyzing effects on cell cycle progression, apoptosis, and other cellular processes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov For a novel scaffold like this compound, these computational tools offer a powerful strategy to accelerate the design-make-test-analyze cycle. springernature.com

Key opportunities for AI/ML integration include:

Predictive Modeling: Training ML models on existing datasets of quinoline (B57606) and tetrahydroquinoline derivatives to predict the biological activities, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of novel virtual analogs of the target compound. nih.gov

De Novo Design: Employing generative deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design new derivatives. acs.org These models can be trained to generate molecules that are predicted to have high activity against a specific target while maintaining desirable drug-like properties.

Virtual Screening: Using AI-powered docking and scoring functions to screen vast virtual libraries of compounds against a validated biological target, helping to prioritize which derivatives of this compound should be synthesized and tested.

Synthesis Prediction: Applying retrosynthesis AI tools to predict viable and efficient synthetic routes for newly designed analogs, bridging the gap between computational design and laboratory execution. acm.org

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecast biological activity and ADMET properties of virtual compounds. nih.gov | Reduces the number of compounds that need to be synthesized and tested, saving resources. |

| Generative Models | Design novel molecules with optimized properties for a specific target. acs.org | Accelerates lead optimization and exploration of new chemical space. |

| AI-Enhanced Virtual Screening | Identify promising candidates from large virtual libraries with higher accuracy. | Increases the hit rate of screening campaigns and discovers novel scaffolds. |

| Retrosynthesis Prediction | Propose efficient synthetic routes for computationally designed molecules. acm.org | Reduces the time and effort required for chemical synthesis planning. |

Exploration of New Application Domains beyond Biomedical Sciences

While the tetrahydroquinoline scaffold is primarily explored for its medicinal applications, its unique electronic and structural properties suggest potential utility in other scientific and technological domains. nih.gov A forward-thinking research strategy should include the exploration of these non-biomedical applications.

Potential future research directions include:

Materials Science: Investigating the use of this compound as a monomer or building block for the synthesis of novel polymers or covalent organic frameworks (COFs). The rigid heterocyclic structure and reactive aldehyde handle could lead to materials with unique thermal, optical, or electronic properties.

Catalysis: Exploring the potential of the compound and its derivatives to act as ligands for transition metal catalysts. The nitrogen and oxygen atoms could serve as coordination sites, potentially enabling new catalytic transformations.

Agrochemicals: The quinoline core is present in some agricultural compounds. nih.gov Future research could screen this compound and its analogs for potential herbicidal, insecticidal, or fungicidal activity, opening up applications in crop protection.

Functional Dyes and Probes: Modifying the structure through reactions at the aldehyde group could lead to the development of fluorescent probes for detecting specific ions or biomolecules, or as components in dye-sensitized solar cells.

By pursuing these diverse and challenging research avenues, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, potentially unlocking its utility across a wide spectrum of applications.

Q & A

Q. What experimental approaches validate the compound’s biological activity mechanisms?

- Methodological Answer :

- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Molecular docking : Simulate binding interactions with protein active sites (e.g., AutoDock Vina).

- SAR studies : Modify substituents (e.g., methyl, methoxy groups) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.